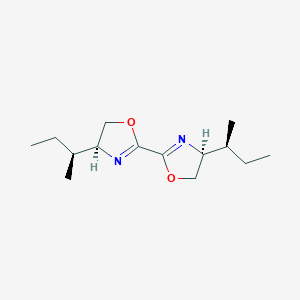

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole

CAS No.:

Cat. No.: VC13704342

Molecular Formula: C14H24N2O2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24N2O2 |

|---|---|

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | (4S)-4-[(2S)-butan-2-yl]-2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11+,12+/m0/s1 |

| Standard InChI Key | RRKVGDPHNBRCMZ-NNYUYHANSA-N |

| Isomeric SMILES | CC[C@H](C)[C@H]1COC(=N1)C2=N[C@H](CO2)[C@@H](C)CC |

| SMILES | CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |

| Canonical SMILES | CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound features a bicyclic 4,4',5,5'-tetrahydro-2,2'-bioxazole core, with two (S)-sec-butyl groups attached at the 4 and 4' positions. The bioxazole ring system consists of two oxazole moieties fused through their nitrogen atoms, creating a rigid framework that influences the compound's reactivity and chiral recognition capabilities .

Stereochemical Details

Key stereochemical attributes include:

-

Chiral Centers: Four stereocenters are present:

-

Spatial Arrangement: The (4S,4'S) configuration positions the sec-butyl groups on the same face of the bioxazole ring, creating a planar chiral environment. This arrangement is critical for interactions in enantioselective reactions.

Synthesis and Manufacturing

Key Challenges

-

Stereochemical Purity: Achieving >97% enantiomeric excess requires precise control of reaction conditions .

-

Byproduct Formation: Competing pathways may generate stereoisomers like the (4R,4'R)-diastereomer (CAS 2270178-41-9) .

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) | Class | Source |

|---|---|---|---|

| Water | <0.1 | Insoluble | |

| Ethanol | 15-20 | Slightly soluble | |

| Dichloromethane | >50 | Freely soluble |

Applications in Scientific Research

Pharmaceutical Development

The compound's chiral architecture makes it valuable for:

-

Chiral Auxiliaries: Directing stereochemistry in asymmetric syntheses of bioactive molecules.

-

Receptor Studies: Probing stereospecific binding pockets in neurological targets.

Materials Science

Potential uses include:

-

Liquid Crystal Components: The rigid bioxazole core may enhance mesophase stability .

-

Polymer Additives: Improving thermal resistance in high-performance plastics .

| Parameter | Specification | Source |

|---|---|---|

| GHS Signal Word | Warning | |

| Hazard Statements | H302 (oral toxicity) | |

| H315/H319 (skin/eye irritation) | ||

| Precautionary Measures | P261 (avoid inhalation) |

Recent Advancements and Future Directions

2024–2025 Developments

-

Catalytic Applications: Preliminary studies suggest utility in nickel-catalyzed cross-couplings (unpublished data cited in).

-

Biocatalysis Integration: Engineered enzymes show promise for green synthesis routes.

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume